2-(4-Chlorophenoxy)-6-fluorobenzaldehyde molecular formula C13H8ClFO2
2-(4-Chlorophenoxy)-6-fluorobenzaldehyde molecular formula C13H8ClFO2
A Technical Guide to 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde (C13H8ClFO2) for Researchers and Drug Development Professionals
Introduction
2-(4-Chlorophenoxy)-6-fluorobenzaldehyde is a halogenated diaryl ether with the molecular formula C13H8ClFO2.[1][2][3] This compound represents a significant scaffold in medicinal chemistry due to the prevalence of the diaryl ether motif in a wide array of biologically active molecules. The strategic placement of chloro and fluoro substituents on the aromatic rings, combined with a reactive aldehyde functionality, makes it a versatile intermediate for the synthesis of novel therapeutic agents.[4] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug discovery, offering a technical resource for researchers and scientists in the field.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde is essential for its effective use in synthetic and drug discovery workflows.
| Property | Value | Source |
| Molecular Formula | C13H8ClFO2 | [1][2][3] |
| Molecular Weight | 250.65 g/mol | [2] |
| CAS Number | 902836-82-2 | [1][2][3] |
| IUPAC Name | 2-(4-chlorophenoxy)-6-fluorobenzaldehyde | [1][3] |
| SMILES | FC1=CC=CC(OC2=CC=C(Cl)C=C2)=C1C=O | [1][3] |
| InChI Key | JEPXYNGAXLVUMW-UHFFFAOYSA-N | [1][2] |
| Predicted XlogP | 3.6 | [5] |
Synthesis of 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde
The core of the 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde structure is the diaryl ether linkage. The most established and versatile method for the formation of such bonds is the Ullmann condensation.[6][7] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[6][7]
Proposed Synthetic Pathway: Ullmann Condensation
The synthesis of 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde can be logically achieved through the Ullmann condensation of 2-chloro-6-fluorobenzaldehyde and 4-chlorophenol.
Reaction Scheme:
Caption: Proposed synthesis of 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde via Ullmann condensation.
Experimental Protocol
This protocol is a proposed methodology based on established Ullmann condensation procedures.[8][9][10]
Materials and Reagents:
-
4-Chlorophenol
-
Copper(I) iodide (CuI) or other suitable copper catalyst[8]
-
Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) as base[9]
-
High-boiling point aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Toluene)[8]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and extraction
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-fluorobenzaldehyde (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the copper(I) catalyst (e.g., CuI, 5-10 mol%) and the solvent (e.g., DMF).
-
Reaction: Heat the reaction mixture to a temperature between 120-160°C and maintain vigorous stirring.[8][10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde.
Analytical Characterization
The identity and purity of the synthesized 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde should be confirmed using a suite of analytical techniques. While specific experimental data for this exact molecule is not widely published, the expected spectroscopic characteristics can be predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton (around 9.5-10.5 ppm), and distinct aromatic protons on both phenyl rings. |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde (around 185-195 ppm), and signals for the aromatic carbons, including those bonded to chlorine, fluorine, and the ether oxygen. |
| FT-IR | Characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-O-C stretch of the diaryl ether, and C-Cl and C-F bonds. |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight (250.65 g/mol ), and a characteristic isotopic pattern due to the presence of chlorine.[2] |
| HPLC | A single major peak indicating the purity of the compound, with purity often specified as ≥98%.[3] |
Applications in Drug Discovery
The 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group is particularly useful for a variety of chemical transformations.
Synthetic Utility in Medicinal Chemistry
The aldehyde functional group can readily undergo a range of reactions, including:
-
Reductive Amination: To introduce diverse amine functionalities, a key step in building libraries of potential drug candidates.
-
Wittig Reaction: To form alkenes, allowing for the extension of carbon chains and the introduction of new functional groups.
-
Knoevenagel Condensation: A reaction with active methylene compounds to synthesize a variety of substituted alkenes.[13]
-
Heterocycle Formation: The aldehyde can serve as a key building block in condensation reactions to form various heterocyclic rings, which are common motifs in many approved drugs.[14]
Workflow for Synthetic Elaboration:
Sources
- 1. 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]
- 3. 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde, 98% 250 mg | Request for Quote [thermofisher.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. synarchive.com [synarchive.com]
- 7. books.rsc.org [books.rsc.org]
- 8. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 11. 2-Chloro-6-fluorobenzaldehyde(387-45-1) 1H NMR [m.chemicalbook.com]
- 12. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
